molecular formula C8H8F3NO B8386363 3-Pyridinemethanol, 2-methyl-4-(trifluoromethyl)-

3-Pyridinemethanol, 2-methyl-4-(trifluoromethyl)-

Cat. No. B8386363
M. Wt: 191.15 g/mol
InChI Key: AFKWAHAJVICCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756497

Procedure details

Methyl 2-methyl-4-trifluoromethylnicotinate was reduced using the procedure as given in step 1 of Example 3. 3-Hydroxymethyl-2-methyl-4-trifluoromethylpyridine was obtained as a pale yellow waxy solid(TLC Rf = 0.31 (97:3 CH2Cl2 :MeOH)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Methyl 2-methyl-4-trifluoromethylnicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4](OC)=[O:5].C(Cl)Cl>CO>[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[N:11][CH:10]=[CH:9][C:8]=1[C:12]([F:15])([F:13])[F:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Methyl 2-methyl-4-trifluoromethylnicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OC)C(=CC=N1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=NC=CC1C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.